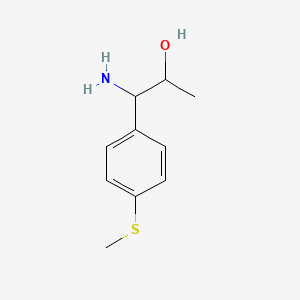
1-Amino-1-(4-methylthiophenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1-(4-methylthiophenyl)propan-2-OL is an organic compound with the molecular formula C10H15NOS It features a unique structure where an amino group and a hydroxyl group are attached to a propan-2-ol backbone, with a 4-methylthiophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Amino-1-(4-methylthiophenyl)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 4-methylthiophenyl ketone with ammonia and a reducing agent. The process typically includes the following steps:
Formation of the Intermediate: 4-methylthiophenyl ketone is reacted with ammonia to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and optimized temperature and pressure conditions are employed to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-1-(4-methylthiophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.
Major Products
Oxidation: 1-(4-methylthiophenyl)propan-2-one.
Reduction: 1-(4-methylthiophenyl)propan-2-amine.
Substitution: 1-(4-methylthiophenyl)-2-chloropropane.
Wissenschaftliche Forschungsanwendungen
1-Amino-1-(4-methylthiophenyl)propan-2-OL has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Amino-1-(4-methylthiophenyl)propan-2-OL exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The 4-methylthiophenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-1-(4-methoxyphenyl)propan-2-OL: Similar structure but with a methoxy group instead of a methylthio group.
1-Amino-1-(4-chlorophenyl)propan-2-OL: Contains a chlorine substituent instead of a methylthio group.
1-Amino-1-(4-nitrophenyl)propan-2-OL: Features a nitro group in place of the methylthio group.
Uniqueness
1-Amino-1-(4-methylthiophenyl)propan-2-OL is unique due to the presence of the methylthio group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C10H15NOS |
|---|---|
Molekulargewicht |
197.30 g/mol |
IUPAC-Name |
1-amino-1-(4-methylsulfanylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NOS/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3 |
InChI-Schlüssel |
DNDREDHRVVFTHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=C(C=C1)SC)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



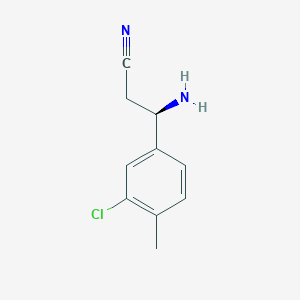
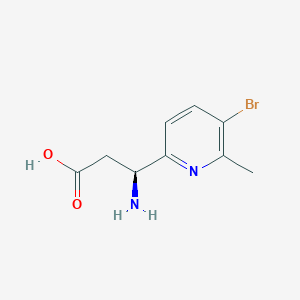

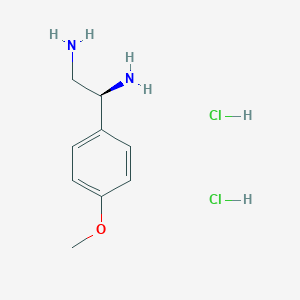
![1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one](/img/structure/B13044176.png)
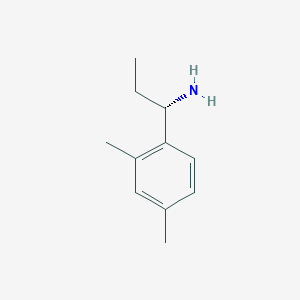
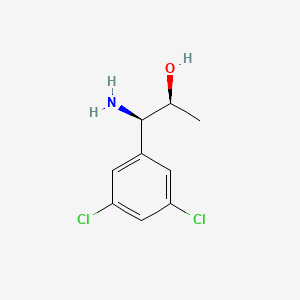
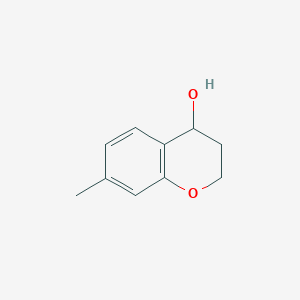
![7-(3,3-Difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13044208.png)
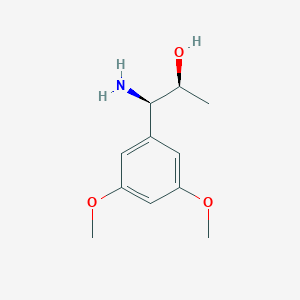
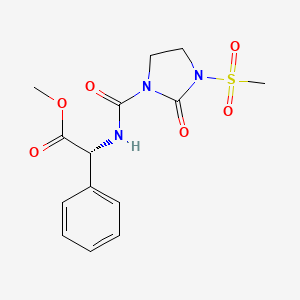
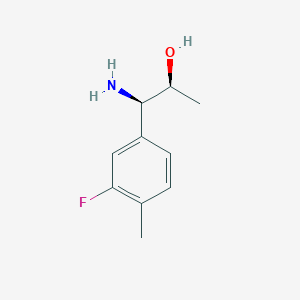
![3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13044221.png)
